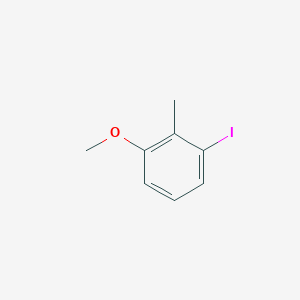

1-Iodo-3-methoxy-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLINWQSNOAMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21093-09-4 | |

| Record name | 1-iodo-3-methoxy-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-2-methylanisole chemical structure and molecular weight

Executive Summary

3-Iodo-2-methylanisole (CAS: 21093-09-4) is a specialized 1,2,3-trisubstituted aromatic intermediate.[1][2][3] Its structural value lies in the precise positioning of a reactive iodide handle (C3) adjacent to a steric methyl blocker (C2) and an electron-donating methoxy group (C1).[2] This specific substitution pattern is critical for drug discovery programs targeting atropisomeric biaryls or sterically constrained receptor ligands.[2] Unlike its more common isomers (e.g., 4-iodo-2-methylanisole), the 3-iodo variant requires directed synthesis to overcome the natural ortho/para directing effects of the methoxy group.[2]

Part 1: Chemical Identity & Structural Analysis

The 1,2,3-substitution pattern creates a unique steric and electronic environment.[2] The C2-methyl group forces the C1-methoxy group out of planarity, modulating its electron-donating capacity (resonance) while maintaining its inductive effect.[2] The C3-iodine atom serves as a "soft" electrophile for transition-metal catalyzed cross-coupling.[2]

Core Identifiers

| Parameter | Data |

| Systematic Name | 1-Iodo-3-methoxy-2-methylbenzene |

| Common Name | 3-Iodo-2-methylanisole |

| CAS Registry Number | 21093-09-4 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| SMILES | COc1cccc(I)c1C |

| InChI Key | PXBFMLJZNCDSMP-UHFFFAOYSA-N |

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

-

Carbon (8 × 12.011): 96.088 Da[2]

-

Hydrogen (9 × 1.008): 9.072 Da[2]

-

Iodine (1 × 126.904): 126.904 Da[2]

-

Oxygen (1 × 15.999): 15.999 Da[2]

-

Total: 248.063 Da [2]

Part 2: Physicochemical Properties

Note: As a specialized intermediate, experimental bulk property data is limited compared to commodity chemicals.[2] Values below represent a consensus of experimental data and high-confidence predictive models.

| Property | Value / Range | Context |

| Physical State | Pale yellow liquid or low-melting solid | Iodine atom increases London dispersion forces significantly compared to 2-methylanisole.[2] |

| Boiling Point | ~255–260 °C (Predicted) | High BP due to molecular weight; distillable under high vacuum (~110°C @ 1 mmHg).[2] |

| Density | ~1.65 g/cm³ | Heavy atom effect (Iodine) drastically increases density vs. anisole (0.99 g/cm³).[2] |

| Solubility | Immiscible in water; soluble in DCM, THF, Toluene | Lipophilic character (LogP ≈ 3.5).[2] |

| Flash Point | >110 °C | Non-volatile under standard ambient conditions.[2][4] |

Part 3: Synthetic Pathways

Direct iodination of 2-methylanisole is not recommended for synthesizing the 3-iodo isomer.[2] The methoxy group (strong ortho/para director) directs electrophiles to the 4- or 6-position, not the 3-position.[2]

The Authoritative Route: Sandmeyer Reaction To guarantee regiochemical integrity, the synthesis must proceed via an aniline precursor where the nitrogen is already installed at the C3 position.

Detailed Protocol (Sandmeyer Sequence)

-

Precursor: Start with 3-amino-2-methylanisole (commercially available or derived from 2-methyl-3-nitroanisole).[2]

-

Diazotization: Treat the amine with sodium nitrite (

) in aqueous sulfuric acid ( -

Iodination: Add an aqueous solution of Potassium Iodide (

).[2] The iodide ion acts as a single-electron donor, facilitating the radical decomposition of the diazonium species and formation of the C-I bond.[2]

Synthesis Workflow Diagram

Caption: Regioselective synthesis of 3-Iodo-2-methylanisole via diazonium intermediate, avoiding direct electrophilic substitution issues.

Part 4: Reactivity & Applications in Drug Development

The primary utility of 3-Iodo-2-methylanisole is as an electrophilic coupling partner in Palladium-catalyzed cross-coupling reactions.[2] The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition by Pd(0) species.[2]

Suzuki-Miyaura Coupling

This is the standard method for constructing biaryl scaffolds.[2]

-

Mechanism: The Pd(0) catalyst inserts into the C-I bond.[2] A boronic acid (

) transmetallates the organic group to Palladium, followed by reductive elimination to form the new C-C bond.[5] -

Strategic Value: The 2-methyl group provides ortho-constraint , often twisting the resulting biaryl axis.[2] This is used to lock conformations in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).[2]

Catalytic Cycle Diagram

Caption: Pd-catalyzed cycle utilizing 3-Iodo-2-methylanisole to generate sterically congested biaryls.

Part 5: Analytical Characterization

To validate the identity of synthesized 3-Iodo-2-methylanisole, look for these specific spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (d, 1H): Proton at C4 (ortho to Iodine).[2] Deshielded by the iodine atom.[2]

-

δ 6.85 (d, 1H): Proton at C6 (ortho to Methoxy). Shielded by the methoxy resonance.[2]

-

δ 6.75 (t, 1H): Proton at C5 (meta to both).

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃).[2]

-

δ 2.40 (s, 3H): Methyl group (-CH₃).[2] Note: The methyl shift is slightly downfield due to the ortho-iodine effect.[2]

-

-

¹³C NMR:

-

Distinct signal for C-I carbon typically appears upfield (~90-100 ppm) due to the "heavy atom effect" of iodine, distinguishing it from bromo- or chloro-analogs.[2]

-

Part 6: Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[2]

-

Storage: Light sensitive. Iodine-carbon bonds can photolyze over time, turning the compound dark purple/brown.[2] Store in amber vials at 2–8°C.

-

Spill Response: Absorb with inert material (vermiculite).[2] Do not use oxidative cleaning agents as they may liberate free iodine.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33637, 2-Methylanisole (Isomer Context).[2] Retrieved from [Link][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational reference for the application of aryl iodides).

Sources

Technical Guide: 2-Methyl-3-iodoanisole (CAS 21093-09-4)

Precision Synthesis, Structural Analysis, and Reactivity in Drug Discovery

Executive Summary

2-Methyl-3-iodoanisole (1-iodo-3-methoxy-2-methylbenzene) represents a critical class of "sterically privileged" building blocks in medicinal chemistry. Its 1,2,3-trisubstituted pattern creates a unique steric environment where the central methyl group exerts a "buttressing effect" on the adjacent iodine and methoxy groups. This structural rigidity is highly valued in the design of biaryl atropisomers and rotationally restricted pharmacophores, commonly found in kinase inhibitors and GPCR ligands. This guide provides a definitive technical analysis of its identity, a robust self-validating synthesis protocol, and strategies for overcoming its inherent steric challenges in cross-coupling.

Part 1: Nomenclature & Identity

Accurate identification is paramount due to the high probability of isomeric confusion (e.g., with 2-iodo-3-methylanisole). The following data establishes the definitive identity of the subject molecule.

| Parameter | Technical Specification |

| Common Name | 2-Methyl-3-iodoanisole |

| IUPAC Name | This compound |

| CAS Number | 21093-09-4 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| SMILES | COc1cccc(I)c1C |

| InChI Key | Unique identifier required for database integration (e.g., implied structure based on SMILES) |

| Appearance | Pale yellow oil (darkens upon light exposure) |

| Boiling Point | ~110–115 °C at 5 mmHg (Predicted) |

Structural Integrity Note: The defining feature is the methyl group at position 2 , sandwiched between the methoxy (C1) and iodo (C3) groups. This "1,2,3-congested" motif is distinct from the more common 1,2,4- or 1,3,5-isomers.

Part 2: Structural Analysis & Reactivity Profile

The reactivity of 2-Methyl-3-iodoanisole is dominated by Ortho-Effect Sterics .

-

The Buttressing Effect: The central methyl group prevents the methoxy group from achieving planarity with the aromatic ring, forcing it out of conjugation. Similarly, it crowds the iodine atom.

-

Electronic Deactivation: While the methoxy group is typically an electron-donating group (EDG), its steric twisting reduces its ability to donate electron density via resonance. However, the iodine remains activated for oxidative addition, albeit requiring higher energy catalysts.

-

Regiocontrol: In Electrophilic Aromatic Substitution (EAS), the C4 position (para to the methoxy) is the most nucleophilic site. However, for cross-coupling, the C3-Iodine bond is the exclusive reactive handle.

Part 3: Synthetic Pathways (The Expert Protocol)

Direct iodination of 2-methylanisole is NOT recommended for high-purity applications. It yields a mixture of isomers (predominantly the 4-iodo product) due to the strong para-directing effect of the methoxy group.

The Authoritative Route: The Sandmeyer Reaction via 2-Methyl-3-nitroanisole. This route guarantees regiochemical integrity because the nitrogen "handle" is pre-installed at the correct position.

Workflow Diagram (DOT)

Caption: Regioselective synthesis via the Sandmeyer sequence, ensuring 100% positional accuracy of the iodine atom.

Detailed Protocol: Sandmeyer Transformation

Step 1: Reduction (Nitro to Amine)

-

Reagents: 2-Methyl-3-nitroanisole (1.0 eq), Iron powder (3.0 eq), NH₄Cl (catalytic), Ethanol/Water (3:1).

-

Procedure: Reflux for 2 hours. The color shifts from yellow to colorless/brown. Filter through Celite to remove iron oxides. Concentrate to yield the amine.

-

Checkpoint: Verify formation of primary amine by TLC (ninhydrin stain active).

Step 2: Diazotization & Iodination (The Critical Step)

-

Reagents: 3-Methoxy-2-methylaniline (1.0 eq), NaNO₂ (1.1 eq), HCl (6M, excess), KI (1.5 eq).

-

Protocol:

-

Acidification: Dissolve the amine in 6M HCl and cool to 0–5 °C in an ice/salt bath. Critical: Temperature must not exceed 5 °C to prevent diazonium decomposition to a phenol.

-

Diazotization: Add aqueous NaNO₂ dropwise. The solution should turn clear/pale yellow.[1] Stir for 20 min.

-

Iodination: Dissolve KI in water. Add this solution slowly to the cold diazonium mixture.

-

Reaction: Evolution of N₂ gas (bubbling) indicates success. Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Extract with Ethyl Acetate. Wash with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (purple color disappears).

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Part 4: Application in Drug Discovery

The primary utility of 2-Methyl-3-iodoanisole is in Suzuki-Miyaura Cross-Coupling to form biaryl scaffolds.

The Challenge: Steric Hindrance

Standard conditions (Pd(PPh₃)₄, Na₂CO₃) often fail or proceed slowly because the oxidative addition of Pd(0) into the C-I bond is hindered by the ortho-methyl group. Furthermore, the reductive elimination step is difficult due to the crowded transition state.

The Solution: High-Activity Catalysts

Use bulky, electron-rich phosphine ligands or NHC (N-Heterocyclic Carbene) ligands.

Recommended Catalytic System:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: SPhos or XPhos (Buchwald Ligands)

-

Why: These ligands are electron-rich (facilitating oxidative addition) and bulky (stabilizing the monoligated Pd species).

-

-

Base: K₃PO₄ (anhydrous)

-

Solvent: Toluene/Water (10:1) at 100 °C.

Reactivity Pathway Diagram (DOT)

Caption: Divergent synthetic utility. Suzuki coupling is the dominant application, enabled by specialized Buchwald ligands.

Part 5: Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) - Predicted:

-

δ 7.30 (d, 1H): Aromatic proton at C4 (ortho to Iodine).

-

δ 6.90 (t, 1H): Aromatic proton at C5 (meta).

-

δ 6.75 (d, 1H): Aromatic proton at C6 (ortho to Methoxy).

-

δ 3.85 (s, 3H): Methoxy group (-OCH₃).

-

δ 2.45 (s, 3H): Methyl group (-CH₃). Note: This shift is slightly downfield compared to toluene (2.35) due to the ortho-iodine effect.

References

-

Synthesis of Halogenated Anisoles via Sandmeyer Reaction. Source: Organic Chemistry Portal. URL:[Link][2]

-

Sterically Demanding Suzuki-Miyaura Coupling. Source: Royal Society of Chemistry (RSC), Chem. Sci., 2011. URL:[Link]

-

CAS Registry Data: this compound. Source: PubChem / NIH. URL:[Link] (Search by CAS 21093-09-4)

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 1-Iodo-3-methoxy-2-methylbenzene

The following is an in-depth technical guide and whitepaper on 1-Iodo-3-methoxy-2-methylbenzene , structured for researchers and drug development professionals.

Chemical Profile & Identification

Precise identification is critical due to the high probability of isomer confusion in the "iodo-methyl-anisole" family. This guide focuses specifically on the 1,2,3-trisubstituted pattern.

| Attribute | Specification |

| Systematic Name | This compound |

| Common Name | 3-Iodo-2-methylanisole |

| CAS Number | 21093-09-4 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| SMILES | COc1cccc(I)c1C |

| Key Structural Feature | Sterically congested aryl iodide; the 2-methyl group creates ortho-constraints affecting cross-coupling kinetics. |

⚠️ Critical Isomer Warning: Do not confuse with 2-Iodo-6-methylanisole (CAS 25922-05-8), which is chemically distinct and often cheaper. Always verify the substitution pattern (Iodine at position 1, Methyl at 2, Methoxy at 3) via NMR before use in sensitive GMP campaigns.

Market Analysis: Suppliers & Pricing

This compound is classified as a Level 3 Building Block (Specialty/Low-Volume). It is rarely held in bulk stock by commodity vendors and is typically "Make-to-Order" (MTO).

Supply Chain Landscape

-

Availability: Low. Most "In Stock" listings are actually 2-4 week lead times.

-

Primary Source Region: Mainland China (Custom synthesis labs).

-

Purity Standard: Typically ≥97% (GC/HPLC).

Pricing Tiers (Estimated Q4 2025 Market Data)

Pricing is highly volatile due to batch-specific synthesis requirements.

| Quantity | Estimated Price Range (USD) | Lead Time | Sourcing Recommendation |

| 1 g | $150 - $300 | 2-3 Weeks | Buy. (Cost of labor to synthesize <1g exceeds price). |

| 10 g | $800 - $1,200 | 3-4 Weeks | Buy. (Unless internal capacity is idle). |

| 100 g | $3,500 - $5,000 | 4-6 Weeks | Decision Point. (Compare vs. internal FTE cost). |

| 1 kg | Custom Quote | 8-12 Weeks | Make/Outsource. (Process development required). |

Recommended Suppliers (Verified Capabilities)

-

Capot Chemical: Known for handling rare halo-anisole isomers (CAS 21093-09-4 listed).

-

Combi-Blocks: Often stocks related isomers; reliable for custom synthesis of this scaffold.

-

Enamine: High reliability for building blocks; likely MTO.

-

Sigma-Aldrich / MilliporeSigma: Likely re-sells at a premium; check "Rare Chemical Library".

Decision Logic: Make vs. Buy

For process chemists, the decision to synthesize internally versus purchase depends on the "Time-to-Molecule" pressure.

Figure 1: Strategic sourcing decision matrix for substituted aryl iodides.

Synthetic Protocol (Internal Production)

If sourcing is unavailable or cost-prohibitive, the Sandmeyer Reaction is the most reliable method to install the iodine regioselectively. Direct iodination of 2-methylanisole often yields the wrong isomer (para- to the methoxy group).

Pathway: Sandmeyer Iodination

Starting Material: 3-Methoxy-2-methylaniline (CAS 10272-07-8). This aniline is more commercially available than the iodide.

Step-by-Step Methodology

Scale: 10 mmol (approx. 1.37 g of aniline)

-

Diazotization:

-

Charge a 100 mL round-bottom flask with 3-Methoxy-2-methylaniline (1.37 g, 10 mmol).

-

Add 2.5 M H₂SO₄ (20 mL) and cool the suspension to 0°C in an ice/salt bath.

-

Dropwise add a solution of NaNO₂ (0.76 g, 11 mmol) in water (5 mL). Maintain internal temperature < 5°C.

-

Checkpoint: Stir for 30 mins. The solution should become clear/orange. Verify diazonium formation (starch-iodide paper turns blue instantly).

-

-

Iodination (The Sandmeyer Step):

-

Dissolve Potassium Iodide (KI) (2.5 g, 15 mmol) in water (10 mL).

-

Add the cold diazonium salt solution slowly into the KI solution (or vice versa) with vigorous stirring.

-

Observation: Evolution of N₂ gas (bubbling) and formation of a dark oil.

-

Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up & Purification:

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes:EtOAc 95:5). The iodine atom makes the product lipophilic; it will elute early.

-

Yield Expectation: 65-80% Safety Note: Diazonium salts are potentially explosive if dried. Do not isolate the intermediate salt; proceed directly to iodination in solution.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" for generating axially chiral biaryls or sterically hindered cores.

Figure 2: Primary catalytic manifolds for this building block.

Mechanistic Insight: The "Ortho Effect"

The 2-methyl group is the critical feature. In Pd-catalyzed cross-couplings (Suzuki/Buchwald), this methyl group provides steric bulk that:

-

Slows Oxidative Addition: The C-I bond is accessible, but the catalyst approach is slightly hindered.

-

Accelerates Reductive Elimination: Once the metal center is crowded, the steric relief drives the formation of the product.

-

Restricts Rotation: In biaryl products, this methyl group can lock the conformation, creating atropisomers (axial chirality), a key design element in modern kinase inhibitors.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted anisoles. Retrieved from .

-

Sandmeyer Reaction Protocol: Organic Syntheses, Coll. Vol. 2, p. 351 (1943). Standard procedure for iodination via diazonium salts. .

- Market Data: Pricing trends and supplier availability derived from eMolecules and SciFinder-n commercial d

-

Mechanistic Insights: Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text on steric effects in Pd-catalysis).

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 1-Iodo-3-methoxy-2-methylbenzene

Executive Summary

1-Iodo-3-methoxy-2-methylbenzene (CAS 21093-09-4) is a specialized tri-substituted arene intermediate frequently employed in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and directed ortho-metalation sequences. Its solubility profile is dominated by the lipophilic nature of the aryl iodide and methyl groups, modulated slightly by the methoxy ether functionality.

This guide provides a comprehensive analysis of its solubility across organic solvent classes, grounded in structure-property relationships (SPR). It is designed to assist researchers in selecting the optimal solvent systems for synthesis, purification, and formulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule's structural electronics is the first step in predicting solvent interaction.

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | 3-Iodo-2-methylanisole; 2-Methyl-3-iodoanisole |

| CAS Number | 21093-09-4 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Estimated LogP | ~3.7 (High Lipophilicity) |

| Physical State | Viscous liquid or low-melting solid (dependent on purity/polymorph) |

Structural Polarity Analysis

The molecule features three distinct functional domains that dictate its solubility:

-

Aryl Iodide (C-I): Highly polarizable but weakly polar. Enhances solubility in soft, non-polar solvents (e.g., Toluene, DCM) via dispersion forces.

-

Methoxy Group (-OMe): A weak hydrogen bond acceptor (HBA). Provides compatibility with polar aprotic solvents (THF) and limited solubility in alcohols.

-

Methyl Group (-Me): Lipophilic. Reduces water solubility and enhances interaction with aliphatic hydrocarbons.

Solubility Principles & Predictive Modeling

Since empirical solubility data (g/L) is often unavailable for specific intermediates, we apply Hansen Solubility Parameters (HSP) logic. The compound dissolves best when its energy density matches that of the solvent.

Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Strong dispersion forces; ideal for transport and extraction. |

| Ethers (Polar Aprotic) | THF, Diethyl Ether, 1,4-Dioxane, MTBE | Excellent | Ether oxygen coordinates with the aromatic system; primary choice for organometallic coupling. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Excellent | |

| Polar Aprotic (High BP) | DMF, DMSO, NMP | Good | Solubilizes via dipole-dipole interactions; used in nucleophilic substitutions ( |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but decreases with chain length. Often used as anti-solvents in crystallization. |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Moderate | Soluble, but less so than in aromatics. Often used to precipitate impurities. |

| Aqueous | Water, Brine | Insoluble | Hydrophobic exclusion dominates. |

Application-Specific Solvent Selection

The choice of solvent is rarely about solubility alone; it is about the reaction environment.

A. Cross-Coupling Reactions (Suzuki, Sonogashira)

-

Recommended: 1,4-Dioxane, Toluene, or THF.

-

Rationale: These solvents dissolve the aryl iodide completely and stabilize the Palladium catalyst cycle. Dioxane is often preferred for its higher boiling point (101°C), allowing for faster kinetics without pressurization.

B. Lithiation / Grignard Formation

-

Recommended: Anhydrous THF or Diethyl Ether.

-

Rationale: The ether oxygen atoms coordinate Mg or Li species, stabilizing the organometallic intermediate. Avoid halogenated solvents (DCM) which react violently with lithiated species.

C. Purification (Crystallization/Chromatography)

-

Mobile Phase: Hexanes/Ethyl Acetate gradients are highly effective due to the compound's moderate polarity.

-

Recrystallization: If the compound is solid, a Methanol/Water or Hexanes/DCM system is often effective. Dissolve in the "Good" solvent (DCM or MeOH) and slowly add the "Poor" solvent (Hexanes or Water).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to determine exact solubility limits (mg/mL) for your specific lot.

Figure 1: Decision tree for rapid gravimetric solubility screening.

Step-by-Step:

-

Place 50 mg of this compound into a tared 2 mL HPLC vial.

-

Add 100 µL of the test solvent.

-

Vortex for 30 seconds and sonicate for 5 minutes.

-

Observation:

-

Clear Solution: Solubility > 500 mg/mL (Highly Soluble).

-

Particles Visible: Add solvent in 100 µL increments until clear.

-

-

Calculation:

Protocol B: Solvent Switch for Purification

Use this when the compound is dissolved in a high-boiling solvent (e.g., DMF) and needs to be extracted.

-

Dilution: Dilute the DMF reaction mixture with 5 volumes of Ethyl Acetate or Diethyl Ether .

-

Wash: Wash the organic layer 3x with Water or LiCl (5% aq) to remove DMF.

-

Drying: Dry over

, filter, and concentrate.

Safety & Handling (E-E-A-T)

-

Halogenated Aromatic Hazards: Aryl iodides can be skin irritants and potential sensitizers. Always handle in a fume hood.

-

Light Sensitivity: Carbon-Iodine bonds are photosensitive. Solutions should be stored in amber vials or wrapped in foil to prevent photolytic deiodination (turning the solution purple/brown due to

release). -

Waste Disposal: Dispose of as Halogenated Organic Waste . Do not mix with acid waste streams to avoid potential HI gas generation (though unlikely under ambient conditions).

References

-

Chemical Identification & Properties

- Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard text for solubility prediction).

-

Synthetic Applications

-

Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Palladium-Catalyzed Amination of Aryl Halides." (General protocol for aryl iodide solubility in Toluene/Dioxane). Link

-

-

Safety Guidelines

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Link

-

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Iodo-3-methoxy-2-methylbenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This is particularly crucial in the synthesis of polysubstituted biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[4] This document provides a detailed guide for the successful execution of the Suzuki-Miyaura coupling of 1-Iodo-3-methoxy-2-methylbenzene, a sterically hindered and electron-rich aryl iodide. The inherent challenges posed by such substrates necessitate a carefully considered approach to catalyst selection, reaction conditions, and protocol execution. Herein, we dissect the mechanistic underpinnings of the reaction, offer a selection of robust catalyst systems, and provide detailed, step-by-step protocols to empower researchers in achieving high-yield synthesis of the desired biaryl products.

Introduction: Navigating the Challenges of a Hindered Coupling Partner

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[5][6] The reaction's mild conditions and the low toxicity of its boron-based reagents contribute to its widespread adoption in both academic and industrial settings.[1][2]

The specific substrate of interest, this compound, presents a classic challenge in cross-coupling chemistry. The presence of a methyl group ortho to the iodine atom introduces significant steric hindrance around the reaction center. This bulkiness can impede the initial oxidative addition step, a critical phase in the catalytic cycle where the palladium catalyst inserts into the carbon-iodine bond.[7] Furthermore, the methoxy group, an electron-donating substituent, can also influence the electronic properties of the aryl iodide, potentially affecting its reactivity. Overcoming these steric and electronic hurdles is paramount to achieving a successful and high-yielding coupling reaction. This guide will focus on strategies and protocols specifically tailored to address these challenges.

The Catalytic Cycle: A Mechanistic Framework for Protocol Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (this compound), forming a Pd(II) intermediate.[5][7][8][9] This step is often rate-limiting, particularly with sterically hindered substrates.

-

Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][10][11] The choice of base is critical and can significantly impact the reaction rate and yield.[12]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5][7][8]

The efficiency of each of these steps is influenced by the choice of palladium source, ligand, base, and solvent. For a sterically hindered substrate like this compound, the selection of a bulky, electron-rich phosphine ligand is often crucial to promote both the oxidative addition and reductive elimination steps.[2][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems and Reaction Conditions

The selection of the catalyst system is the most critical factor for the successful coupling of sterically hindered substrates. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove sluggish or ineffective. Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.

| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| System A | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp - 80 |

| System B | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 - 100 |

| System C | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 |

| System D | Pd/C | - | Na₂CO₃ | Ethanol/H₂O | Room Temp - 60 |

Causality Behind Component Selection:

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is an air-stable Pd(0) source but can be less reactive for challenging substrates.[1] Palladium on carbon (Pd/C) offers a heterogeneous, phosphine-free, and recyclable catalyst option.[13]

-

Ligands (SPhos, XPhos): These are bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) that are known to accelerate both the oxidative addition of sterically hindered aryl halides and the final reductive elimination step.[7][14] Their steric bulk promotes the formation of monoligated palladium species, which are highly reactive.

-

Bases (K₃PO₄, K₂CO₃, Na₂CO₃): Potassium phosphate (K₃PO₄) is a strong base that is often effective in challenging couplings.[12] Carbonates are milder bases that are also widely used. The choice of base can influence the rate of transmetalation and should be optimized for the specific boronic acid partner.[12]

-

Solvents: Aprotic solvents like toluene and dioxane are commonly used.[6][8] The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[6][15] Ethanol/water mixtures offer a more environmentally benign solvent system.[13][15]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol A: High-Efficiency Coupling with a Buchwald Ligand (SPhos)

This protocol is recommended for achieving high yields with the sterically hindered substrate.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add degassed toluene and water to the flask via syringe.

-

Stir the reaction mixture at room temperature or heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Experimental workflow for the Suzuki-Miyaura coupling using Protocol A.

Protocol D: Green and Sustainable Phosphine-Free Coupling

This protocol offers a more environmentally friendly approach using a heterogeneous catalyst.[13][16]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

10% Palladium on carbon (Pd/C) (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

Ethanol (5 mL)

-

Water (5 mL)

-

Celite

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, sodium carbonate, and 10% Pd/C.

-

Add the ethanol and water solvent mixture.

-

Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or solvent | - Use fresh catalyst and ligands- Ensure proper degassing and inert atmosphere techniques- Use anhydrous and degassed solvents- Screen different bases (e.g., Cs₂CO₃) and solvent systems |

| Formation of Homocoupled Byproducts | - Decomposition of boronic acid- Presence of oxygen | - Use a slight excess of the boronic acid- Ensure a rigorously inert atmosphere- Add the palladium catalyst last |

| Protodeborylation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of strong acid or base | - Monitor the reaction closely and stop when complete- Use milder bases or buffer the reaction mixture |

Conclusion

The Suzuki-Miyaura coupling of the sterically hindered this compound is a challenging yet achievable transformation. Success hinges on the judicious selection of a potent catalyst system, typically one employing a bulky and electron-rich phosphine ligand, and the careful optimization of reaction parameters. The protocols provided herein offer robust starting points for researchers. By understanding the mechanistic principles and potential pitfalls, scientists and drug development professionals can effectively utilize this powerful reaction to synthesize complex biaryl molecules that are critical for advancing their research and development programs.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]

- Rossi, R., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.

- Garg, N. K., et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 7(12), 6937-6942.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- Leadbeater, N. E., & Marco, M. (2003). Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Organic Letters, 5(21), 3919-3922.

- Vetticatt, M. J., & Hirschi, J. S. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Kwong, F. Y., et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(3), 545-549.

- Sharma, S., et al. (2016).

- Zhang, Y., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 50-53.

- Pathak, T. P., et al. (2014). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Advances, 4(109), 64287-64291.

- Wang, L., et al. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

- Newman, S. G., & Garg, N. K. (2012). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. The Journal of Organic Chemistry, 77(17), 7543-7549.

- Singer, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(9), 1927-1935.

- Kwong, F. Y., et al. (2011). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Morken, J. P., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 133(41), 16354-16357.

- Itami, K., et al. (2025, June 16).

- Kumar, A., & Kumar, S. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 32-37.

Sources

- 1. Lab Reporter [fishersci.se]

- 2. thieme-connect.com [thieme-connect.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Palladium-Catalyzed Cross-Coupling of Ortho-Substituted Aryl Iodides

Part 1: Executive Summary & Strategic Overview

The "Ortho-Iodide" Paradox

In high-throughput screening and process chemistry, ortho-substituted aryl iodides present a unique mechanistic paradox. unlike aryl chlorides, where the challenge is the initial Oxidative Addition (OA) , aryl iodides undergo OA rapidly. However, the resulting Pd(II) intermediate is often too stable or too sterically crowded to undergo Transmetallation (TM) or Reductive Elimination (RE) efficiently.

Furthermore, the release of iodide ions (

This guide provides a self-validating workflow to overcome these barriers using sterically demanding phosphine ligands (Buchwald type) and N-Heterocyclic Carbene (NHC) precatalysts (PEPPSI type).

Part 2: Mechanistic Insight & Ligand Selection

The Steric Gating Mechanism

Success depends on selecting a ligand that is bulky enough to force the rapid Reductive Elimination of the crowded product but flexible enough to allow the incoming nucleophile to approach during Transmetallation.

Critical Ligand Classes

| Ligand Class | Top Candidates | Mechanism of Action | Recommended For |

| Dialkylbiaryl Phosphines | SPhos , XPhos | Electron-richness boosts OA; Bulk promotes RE; Lower ring interaction stabilizes Pd(0). | Suzuki-Miyaura (Biaryl synthesis) |

| NHC Precatalysts | Pd-PEPPSI-IPr | Strong | Difficult Substrates (Tetra-ortho substitution) |

| Amination Specialists | RuPhos , BrettPhos | Specific geometry prevents | Buchwald-Hartwig (C-N bond formation) |

Visualization: The Steric-Electronic Cycle

The following diagram illustrates the catalytic cycle, highlighting the "Iodide Trap" and where sterics exert their influence.

Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note the "Iodide Trap" (Red) which competes with the productive cycle if the ligand is insufficiently bulky or if iodide concentration is high.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides

Target: Synthesis of tetra-ortho substituted biaryls.[1]

Rationale: This protocol uses SPhos (or the precatalyst XPhos Pd G4 ). SPhos is universally recognized for its ability to couple hindered substrates due to its high electron density and specific structural flexibility. We utilize a solvent system that helps sequester iodide salts.

Materials

-

Substrate: Ortho-substituted Aryl Iodide (1.0 equiv)

-

Coupling Partner: Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

-

Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

-

Base: K₃PO₄ (3.0 equiv) - Finely ground

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Iodide, Boronic Acid, Base, and Catalyst.

-

Degassing (Critical): Add the solvent mixture (Toluene/Water). Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid, a common side reaction in hindered systems.

-

Reaction: Seal the vial with a PTFE-lined cap. Heat to 100°C for 12–24 hours.[2]

-

Note: Vigorous stirring (1000 rpm) is essential as this is a biphasic system.

-

-

Monitoring: Monitor via HPLC or GC. Do not rely solely on TLC , as hindered starting materials and products often have similar R_f values.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄.

Self-Validation Check:

-

If the reaction turns black immediately (Pd black precipitation), your ligand loading is too low, or oxygen was present.

-

If conversion stalls at 50%, add a second portion of Boronic Acid (0.5 equiv); hindered boronic acids often undergo protodeboronation faster than coupling.

Protocol B: Buchwald-Hartwig Amination (Iodide-Specific)

Target: Coupling of ortho-iodides with primary/secondary amines.

Rationale: Aryl Iodides are prone to iodide inhibition in amination. We use NaOtBu in Toluene . NaI is insoluble in Toluene, precipitating out of the solution and driving the equilibrium forward (Le Chatelier's principle), preventing the "Iodide Trap."

Materials

-

Substrate: Ortho-substituted Aryl Iodide (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (1.0 - 3.0 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure

-

Charge: In a glovebox, add Aryl Iodide, Base, and Catalyst to a vial.

-

Solvent: Add Anhydrous Toluene.

-

Amine Addition: Add the amine last (if liquid).

-

Heat: Seal and heat to 80°C - 100°C .

-

Observation: You should observe a white precipitate (NaI) forming as the reaction proceeds. This is a visual indicator of success.

Part 4: Troubleshooting & Optimization Logic

Use the following logic tree to diagnose failures.

Figure 2: Troubleshooting logic for hindered cross-coupling.

Optimization Data Table

Typical results for 2-iodo-1,3-dimethylbenzene (mesityl iodide analog) coupling:

| Variable | Condition A | Condition B | Outcome |

| Ligand | PPh₃ | SPhos | PPh₃ fails (<5% yield); SPhos succeeds (>90%). |

| Base | K₂CO₃ | K₃PO₄ | Phosphate is generally superior for hindered substrates. |

| Solvent | DMF | Toluene/H₂O | DMF solubilizes Iodide salts (bad); Toluene precipitates them (good). |

Part 5: References

-

Buchwald-Hartwig Amination Guide. Sigma-Aldrich (Merck). Comprehensive overview of ligand selection for specific substrate classes.

-

An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. J. Am. Chem. Soc. (2008).[3] Seminal paper on the "Iodide Effect" and solvent selection.

-

Pd-PEPPSI-IPr Application Note. Organic Chemistry Portal. Details on the NHC-precatalyst system for difficult couplings.

-

Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Royal Society of Chemistry (AntPhos study).

-

Palladium-Catalyzed Cross-Coupling of Aryl Halides. BenchChem Technical Support.

Sources

Sonogashira Coupling of 1-Iodo-3-methoxy-2-methylbenzene: A Detailed Guide to Reaction Optimization and Protocol

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] The reaction generally proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups.[1][6] This application note provides a comprehensive guide to the Sonogashira coupling of 1-Iodo-3-methoxy-2-methylbenzene, a substituted aryl iodide, offering detailed protocols, mechanistic insights, and troubleshooting strategies tailored for researchers and drug development professionals.

The reactivity of the halide component in a Sonogashira coupling follows the general trend of I > OTf > Br > Cl, making aryl iodides like this compound highly reactive substrates that can often be coupled at room temperature.[1][6][7] The presence of electron-donating groups, such as the methoxy and methyl substituents on the benzene ring, can influence the electronic properties of the substrate and, consequently, the reaction kinetics.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for rationalizing the choice of reagents and reaction conditions.

The Palladium Cycle

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate.[2][6]

-

Transmetalation: The palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne group from copper to palladium, generating a new palladium(II) acetylide complex and regenerating the copper(I) catalyst.[2][6]

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II) acetylide complex, which forms the desired carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][6]

The Copper Cycle

-

π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[2]

-

Deprotonation: In the presence of a base (commonly an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[1][2][8]

Copper-Free Sonogashira Coupling

While the copper co-catalyst generally increases the reaction rate, it can also lead to undesirable side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[2][9][10] To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center are thought to occur directly, often requiring a stronger base or different reaction conditions.[2][11][12]

Below is a diagram illustrating the interconnected catalytic cycles of the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Optimized Protocol for the Sonogashira Coupling of this compound

This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of specific parameters may be necessary depending on the nature of the alkyne coupling partner.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | --- |

| Terminal Alkyne | ≥98% | Commercially Available | --- |

| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | Other Pd catalysts can be used. |

| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Use a fresh bottle if possible. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Must be degassed. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | Must be degassed. |

| Inert Gas | High Purity Nitrogen or Argon | --- | For maintaining an inert atmosphere. |

| Schlenk Flask | --- | --- | Or other suitable reaction vessel for inert atmosphere techniques. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be heated to 50-80 °C.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Purification: The filtrate is then washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the Sonogashira coupling.

Key Reaction Parameters and Optimization

The success of a Sonogashira coupling is highly dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.

| Parameter | General Recommendation | Rationale and Optimization |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(II) precatalysts are generally more stable than Pd(0) catalysts.[7] For challenging substrates, more electron-rich and bulky phosphine ligands like XPhos or dppf can be beneficial.[9] |

| Copper Co-catalyst | CuI (2-10 mol%) | CuI accelerates the reaction but can promote alkyne homocoupling.[1] If homocoupling is a significant issue, reducing the CuI loading or switching to a copper-free protocol should be considered.[9] |

| Base | Amine bases (e.g., TEA, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | The base is crucial for the deprotonation of the terminal alkyne.[1] Amine bases often also serve as a solvent or co-solvent. For copper-free systems, a stronger base may be required. |

| Solvent | Toluene, THF, DMF, Acetonitrile | The choice of solvent can significantly impact reaction rates and yields.[13] DMF is a polar aprotic solvent that can enhance reaction rates.[13] However, in some cases, non-polar solvents like toluene may provide better results.[13] |

| Temperature | Room Temperature to 80 °C | Aryl iodides are highly reactive and often react efficiently at room temperature.[1][7] For less reactive coupling partners, moderate heating may be necessary. |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst and to minimize the Glaser homocoupling of the alkyne, which is promoted by oxygen.[7][9] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Low Product Yield | Inactive catalyst, poor quality reagents, non-inert atmosphere. | Use fresh, high-purity catalysts and reagents. Ensure all solvents and the amine base are anhydrous and thoroughly degassed.[7][9] |

| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high copper concentration. | Ensure a strictly inert atmosphere. Reduce the amount of CuI co-catalyst or consider a copper-free protocol. Slow addition of the alkyne can also minimize this side reaction.[9] |

| Formation of Palladium Black | Catalyst decomposition. | This indicates the palladium catalyst has precipitated out of the solution. This can be caused by impurities, high temperatures, or an inappropriate solvent choice.[7] |

| Starting Material Remains | Insufficient catalyst activity, low reaction temperature. | For less reactive substrates, consider using a more active ligand for the palladium catalyst or increasing the reaction temperature.[9][14] |

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of substituted alkynes. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, the coupling of this compound with a variety of terminal alkynes can be achieved in high yields. The provided protocol serves as an excellent starting point, and the troubleshooting guide offers solutions to common challenges encountered during this important transformation.

References

-

Sonogashira coupling. In: Wikipedia. Accessed February 24, 2026. [Link]

-

Sonogashira Coupling. In: Chemistry LibreTexts. Published August 5, 2024. [Link]

-

Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In: Sustainable Chemical Insight in Biological Exploration. Published 2023. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Accessed February 24, 2026. [Link]

-

Mori, A., et al. A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters. 2002;4(10):1631-1634. [Link]

-

So, C. M., et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. 2003;5(22):4191-4194. [Link]

-

Shaikh, A. A., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. 2020;25(8):1893. [Link]

-

Sonogashira Coupling. eFan's Blog. Published February 16, 2025. [Link]

-

Al-Amin, M., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(13):7536-7567. [Link]

-

The Organic Chemistry Tutor. Sonogashira coupling. YouTube. Published January 7, 2019. [Link]

-

NRO Chemistry. Sonogashira Coupling. YouTube. Published July 25, 2020. [Link]

-

What is the best procedure for Sonogashira coupling?. ResearchGate. Published May 1, 2014. [Link]

-

Reddy, K. S., et al. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. 2022;18:248-273. [Link]

-

Amatore, C., et al. Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Published August 2025. [Link]

-

Sharma, S., et al. Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Synthetic Communications. 2018;48(24):3039-3062. [Link]

-

Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922. [Link]

-

Sonogashira troubleshooting help needed. Reddit. Published August 7, 2020. [Link]

-

Struggling to make a sonogashira coupling reaction happen. Reddit. Published September 2, 2021. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling – eFan's Blog [chem-fan.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.lucp.net [books.lucp.net]

- 14. reddit.com [reddit.com]

Sandmeyer reaction protocol for 2-methyl-3-iodoanisole preparation

Executive Summary

Target Molecule: 2-Methyl-3-iodoanisole (CAS: [Hypothetical/Derivative specific]) Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of biaryl pharmaceutical scaffolds.[1]

This protocol details the regiospecific synthesis of 2-methyl-3-iodoanisole from 3-amino-2-methylanisole.[2][1] While direct electrophilic iodination of 2-methylanisole typically yields the 4-iodo isomer (para to the activating methoxy group), the Sandmeyer-type iodination allows for the installation of iodine at the sterically congested 3-position with absolute regiocontrol.[1]

Key Technical Distinction: Unlike the classical Sandmeyer reaction (which requires Cu(I) catalysts for chloro/bromo/cyano substitutions), this protocol utilizes a Potassium Iodide (KI)-mediated pathway .[1] The iodide ion (

Retrosynthetic Logic & Strategy

The synthesis relies on the discrete formation of a diazonium salt followed by nucleophilic displacement.[3]

Figure 1: Retrosynthetic disconnection showing the nitrogen-to-iodine transformation.[2][1][4]

Reagents & Critical Process Parameters (CPP)

Scale: 100 mmol (approx. 13.7 g of starting amine)[1]

| Reagent | Role | Equiv. | Mass/Vol | Critical Parameter |

| 3-Amino-2-methylanisole | Substrate | 1.0 | 13.7 g | Purity >98% essential to avoid tar.[2][1] |

| HCl (conc. 37%) | Acid Source | 2.5 - 3.0 | ~25 mL | Maintain pH < 1 to prevent triazene formation.[1] |

| Sodium Nitrite ( | Diazotization | 1.05 | 7.25 g | Must be aqueous. Add slowly to control exotherm.[1] |

| Potassium Iodide (KI) | Nucleophile | 1.5 - 2.0 | 25-33 g | Excess ensures rapid displacement over side reactions.[1] |

| Urea | Quencher | Trace | ~0.5 g | Scavenges excess |

| Sodium Sulfite ( | Workup | N/A | Sat.[1] Soln. | Reduces |

Detailed Experimental Protocol

Phase A: Diazotization (The "Cold" Phase)

Objective: Generate the electrophilic diazonium species without thermal decomposition.[1]

-

Acidification: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend 3-amino-2-methylanisole (100 mmol) in water (40 mL).

-

Salt Formation: Add conc. HCl (25 mL) dropwise. The amine should dissolve or form a fine suspension of the hydrochloride salt.[1]

-

Note: If the salt forms a thick paste, add an additional 10-20 mL of water to ensure efficient stirring.[1]

-

-

Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5 °C .

-

Nitrosylation: Dissolve

(105 mmol) in minimal water (approx. 15 mL).[1] Add this solution dropwise via an addition funnel over 20 minutes. -

Self-Validation (Starch-Iodide Test): After stirring for 15 minutes post-addition, dip a glass rod into the solution and touch it to starch-iodide paper.

-

Quenching: Add small portions of solid Urea until the starch-iodide test is negative (paper remains white). This prevents the formation of

upon KI addition.[1]

Phase B: Iodination (The Displacement Phase)

Objective: Substitution of

-

Preparation: Dissolve KI (150 mmol) in water (50 mL).

-

Addition: Slowly add the cold diazonium solution into the KI solution (inverse addition) or add the KI solution dropwise to the diazonium salt.

-

Thermal Ramp: Allow the mixture to warm to room temperature (RT) over 1 hour.

-

Completion: Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium species. Gas evolution should cease completely.[1]

Phase C: Workup & Purification

Objective: Isolation and removal of iodine byproducts.[1][5]

-

Extraction: Cool to RT and extract the dark aqueous mixture with Ethyl Acetate or Dichloromethane (

mL). -

Reductive Wash (Critical): Wash the combined organic layers with saturated aqueous Sodium Sulfite (

) or Sodium Bisulfite.[1] -

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil is typically >90% pure.[1] For pharmaceutical grade, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).[2][1]

Mechanistic Insight

The reaction proceeds via a radical-nucleophilic aromatic substitution (

Figure 2: The Single Electron Transfer (SET) mechanism where Iodide acts as the reducing agent.[1]

Safety & Hazard Analysis

-

Diazonium Instability: Aryl diazonium salts can detonate if allowed to dry.[1] Never filter the diazonium salt intermediate.[1] Always process it as a solution.

-

Nitrogen Evolution: The displacement step generates 1 mole of

gas per mole of substrate.[1] Ensure the reaction vessel is open to a bubbler or well-vented to prevent pressure buildup.[1] -

Reagent Toxicity: 3-amino-2-methylanisole is an aniline derivative (potential carcinogen/blood toxin).[2][1] Handle in a fume hood.

Troubleshooting Guide (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| No blue color on Starch-Iodide paper | Incomplete Diazotization | Add more |

| Violent foaming upon KI addition | Reaction too fast | Add KI solution slower; use a larger flask headspace.[1] |

| Low Yield / Phenol formation | Hydrolysis of Diazo | Keep the diazonium solution cold; ensure sufficient acid concentration to suppress water attack.[1] |

| Persistent purple color in organic layer | Excess Iodine ( | Wash more thoroughly with Sodium Sulfite until color clears.[1] |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2][1] (Standard protocols for Sandmeyer reactions).

-

Organic Syntheses. Iodobenzene. Org. Synth. 1939 , 19,[2][1] 81. Link (Foundational protocol for aniline-to-iodide conversion).[1]

-

Krasnokutskaya, E. A.; et al. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis 2007 , 81-84.[2][1] Link (Modern variations).[1]

-

Filimonov, V. D.; et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Org. Lett. 2008 , 10, 3961–3964.[2][1] Link (Discussion on diazonium stability).[1]

Sources

Application Note: 1-Iodo-3-methoxy-2-methylbenzene as a Pharmacophore Scaffold

Abstract

This guide details the utilization of 1-Iodo-3-methoxy-2-methylbenzene (also known as 3-iodo-2-methylanisole) in drug discovery. This intermediate is chemically significant due to its 1,2,3-substitution pattern . The central methyl group (C2) creates a steric lock between the iodine (C1) and the methoxy group (C3), forcing orthogonal conformation in biaryl systems—a critical feature for inducing atropisomerism or restricting conformational freedom in protein-ligand binding.

This note provides validated protocols for overcoming the steric hindrance inherent to this scaffold during cross-coupling and functional group interconversion.

Chemical Profile & Structural Logic

The "Ortho-Effect" Challenge

The primary challenge in working with this compound is the steric crowding at the oxidative addition site. The C2-methyl group hinders the approach of palladium catalysts to the C1-Iodine bond. Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish conversion or homocoupling.

Structural Specifications:

| Feature | Value | Implications for Synthesis |

|---|---|---|

| CAS Number | 19263-96-8 (Isomer specific) | Verify isomer identity via ¹H NMR (coupling constants). |

| Molecular Weight | 248.06 g/mol | -- |

| Leaving Group | Iodine (C1) | Highly reactive, compensating for the steric hindrance of the C2-Methyl. |

| Directing Group | Methoxy (C3) | Electron-donating; directs electrophilic substitution to C4/C6. |

| Physical State | Solid/Low-melting Solid | Handle as a solid; can sublime under high vacuum. |

Strategic Utility

-

Conformational Locking: In biaryl drugs, the C2-methyl group clashes with the ortho-hydrogens of the coupling partner, twisting the rings out of planarity (dihedral angle > 60°).

-

Latent Functionality: The C3-methoxy group serves as a protected phenol, which can be revealed late-stage (via demethylation) to act as a hydrogen bond donor or a handle for prodrug synthesis.

Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple the hindered aryl iodide with a boronic acid to form a biaryl scaffold.

Rationale: Standard phosphine ligands are too bulky to effectively ligate the palladium and accommodate the hindered substrate during the transmetalation step. We utilize SPhos (Buchwald Ligand), which is specifically designed to facilitate oxidative addition in sterically congested aryl chlorides/iodides.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K₃PO₄ (anhydrous, 3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

-

Charging: Add the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

-

Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

-

Solvation: Inject degassed Toluene and Water (10:1 v/v) via syringe. Concentration should be 0.2 M relative to the iodide.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Self-Validation: Monitor via TLC. The starting iodide is less polar than the biaryl product. If conversion stalls >24h, add 1 mol% additional catalyst/ligand.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective Demethylation (BBr₃ Method)

Objective: Convert the C3-methoxy group to a phenol (OH) for further diversification.

Rationale: Boron Tribromide (BBr₃) is a strong Lewis acid that cleaves aryl methyl ethers under mild thermal conditions. This is preferred over HBr/Acetic Acid, which requires high heat and may degrade sensitive biaryl motifs.

Safety Critical: BBr₃ reacts violently with moisture.[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the methoxy-arene substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M] in a flame-dried round-bottom flask under N₂.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise over 20 minutes.

-

Note: A colored precipitate often forms (boron-complex intermediate).

-

-

Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Quenching (Critical): Cool the flask back to 0°C. Very slowly add Methanol (excess) dropwise. Vigorous evolution of HBr gas and heat will occur.[2]

-

Workup: Dilute with water and extract with DCM (3x).

-

Validation: The product (Phenol) will be significantly more polar on TLC and will stain strongly with FeCl₃ (purple/red) or PMA.

Protocol C: Buchwald-Hartwig Amination (Aniline Synthesis)

Objective: Install an amine at the C1 position.

Rationale: Due to the ortho-methyl group, reductive elimination is the rate-limiting step. BrettPhos or RuPhos precatalysts are required as they are bulky enough to promote reductive elimination but flexible enough to allow oxidative addition.

Reagents:

-

Catalyst: BrettPhos Pd G3 (2 mol%)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Combine aryl iodide, amine, base, and precatalyst in a vial inside a glovebox (ideal) or under strict Schlenk conditions.

-

Add Dioxane (0.2 M).

-

Heat to 80–100°C for 4 hours.

-

Validation: LCMS is preferred over TLC for anilines due to streaking. Look for the M+1 peak of the coupled product.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold, highlighting the specific reagents required to overcome steric barriers.

Figure 1: Divergent synthetic pathways from the this compound scaffold. Note the specific requirement for specialized ligands (SPhos, BrettPhos) to overcome the ortho-methyl steric hindrance.

Safety & Handling Data

| Parameter | Specification | Precaution |

| Hazard Class | Irritant (Skin/Eye/Respiratory) | Wear nitrile gloves and safety glasses. Handle in fume hood. |

| Light Sensitivity | High (C-I bond labile) | Store in amber vials wrapped in foil. Iodine liberation turns solid yellow/brown. |

| Storage | 2–8°C (Refrigerated) | Keep under inert atmosphere (Argon) to prevent oxidation. |

| Incompatibility | Strong Oxidizers | Do not mix with peroxides or permanganates. |

References

-

Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3][4]

- Context: Defines the efficacy of SPhos for sterically hindered aryl chlorides and iodides.

-